molecular formula C13H15ClN2O2 B091586 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one CAS No. 16376-55-9

3-Piperidinomethyl-5-chlorobenzoxazolin-2-one

Cat. No.: B091586
CAS No.: 16376-55-9
M. Wt: 266.72 g/mol
InChI Key: VGVOSAQBSIETLT-UHFFFAOYSA-N
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Description

3-Piperidinomethyl-5-chlorobenzoxazolin-2-one is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.72 g/mol It is known for its unique structure, which includes a piperidine ring, a chlorinated benzoxazolinone core, and a methylene bridge connecting the two

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one typically involves the reaction of 5-chloro-2-aminobenzoxazole with piperidine and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinomethyl-5-chlorobenzoxazolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Piperidinomethyl-5-chlorobenzoxazolin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Piperidinomethyl-5-chlorobenzoxazolin-2-one: Unique due to its specific substitution pattern and combination of functional groups.

    5-Chloro-2-aminobenzoxazole: Precursor in the synthesis of this compound.

    Piperidine derivatives: Similar in structure but may lack the benzoxazolinone core.

Uniqueness

This compound stands out due to its combination of a piperidine ring and a chlorinated benzoxazolinone core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-10-4-5-12-11(8-10)16(13(17)18-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVOSAQBSIETLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167657
Record name 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16376-55-9
Record name 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidinomethyl-5-chlorobenzoxazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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